Cme-carbodiimide

CAS No.: 2491-17-0

Cat. No.: VC1600641

Molecular Formula: C21H35N3O4S

Molecular Weight: 425.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2491-17-0 |

|---|---|

| Molecular Formula | C21H35N3O4S |

| Molecular Weight | 425.6 g/mol |

| IUPAC Name | 4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |

| Standard InChI | InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

| Standard InChI Key | GWYOLUOGOHTLCQ-UHFFFAOYSA-M |

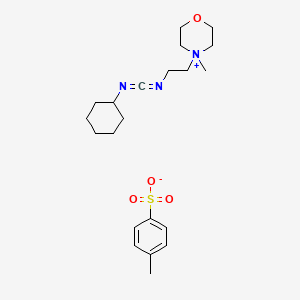

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

Introduction

Chemical Identity and Structural Characteristics

Cme-carbodiimide belongs to the carbodiimide family of compounds, characterized by the presence of a central N=C=N functional group. This particular compound features a cyclohexyl group attached to one nitrogen atom and a morpholinoethyl group connected to the other, forming the metho-p-toluenesulfonate salt . The molecular structure combines both hydrophobic and hydrophilic components, contributing to its unique reactivity profile and applications in biological systems.

Basic Chemical Information

The fundamental chemical information for Cme-carbodiimide is outlined in the following comprehensive table:

| Property | Value |

|---|---|

| Common Name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate |

| CAS Number | 2491-17-0 |

| Molecular Formula | C₂₁H₃₃N₃O₄S |

| Molecular Weight | 423.57 g/mol |

| Density | 1.1302 g/cm³ (estimated) |

| Melting Point | 115-120°C |

| Physical Appearance | White to off-white powder |

| Storage Condition | -20°C |

| Index of Refraction | 1.6320 (estimated) |

| Exact Mass | 423.219177 |

| PSA | 99.53000 |

| LogP | 3.90850 |

The compound exists as a solid at room temperature and requires proper storage conditions to maintain its reactivity and stability .

Synonyms and Alternative Nomenclature

Cme-carbodiimide is known by several alternative names in scientific literature and commercial catalogues:

| Synonym | Type |

|---|---|

| CME-carbodiimide | Common abbreviation |

| Morpho CDI | Commercial name |

| CHM | Abbreviation |

| 4-(2-{[(Cyclohexylimino)methylene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate | IUPAC-based name |

| N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | Alternative name |

| 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)-CARBO DIIMIDE ME | Abbreviated name |

| CMC | Alternative abbreviation |

These various designations reflect both the chemical structure and the common shorthand used in laboratory settings .

Physicochemical Properties and Reactivity

Chemical Structure and Bonding

The central carbodiimide (N=C=N) functionality in Cme-carbodiimide confers its distinctive reactivity. This functional group features a linear arrangement with cumulative double bonds that create an electrophilic carbon center. The compound's structure can be represented by the SMILES notation: CC1=CC=C(C=C1)S([O-])(=O)=O.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1 .

Stability and Reactivity Considerations

Cme-carbodiimide demonstrates notable sensitivity to moisture, a characteristic common to carbodiimide compounds. This sensitivity necessitates proper storage conditions (-20°C) and handling protocols to maintain its reactivity. The compound's effectiveness in coupling reactions is influenced by reaction temperature, solvent environment, and the presence of specific functional groups in the reaction mixture .

Applications in Biochemical Research

Carbodiimide-Mediated Coupling Reactions

One of the primary applications of Cme-carbodiimide is in carbodiimide-mediated coupling reactions, particularly the formation of amide bonds between carboxylic acids and amines. The compound functions as an activation agent that converts carboxylic acids into reactive intermediates, which subsequently react with nucleophiles to form new covalent bonds .

The general reaction mechanism proceeds through the following steps:

-

Activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate

-

Nucleophilic attack by an amine to form the amide bond

-

Generation of a urea derivative as a byproduct

This coupling mechanism is widely exploited in peptide synthesis, bioconjugation, and modification of biomolecules .

Peptide Synthesis Applications

In peptide synthesis, Cme-carbodiimide serves as a critical coupling reagent that facilitates the formation of peptide bonds. Research has demonstrated that using excess carbodiimide at elevated temperatures can significantly enhance coupling efficiency in solid-phase peptide synthesis (SPPS) . The enhanced reactivity at higher temperatures allows for more complete coupling reactions, resulting in higher yields and purity of the synthesized peptides.

A novel approach documented in the literature involves the use of Cme-carbodiimide in conjunction with imidazole intermediaries to minimize the formation of unwanted neodeterminants during peptide-protein conjugation. This modification results in conjugates that generate targeted antibody responses with minimal cross-reactivity to coupling-induced determinants .

Carbodiimide-Fueled Assembly of π-Conjugated Peptides

Recent research has explored the application of carbodiimides, including Cme-carbodiimide, in the assembly of π-conjugated peptides regulated by electrostatic interactions. This innovative approach leverages carbodiimide chemistry to facilitate the formation of intramolecular anhydrides at aspartic acid residues, reducing electrostatic repulsion and promoting assembly into supramolecular structures .

The process involves:

-

Addition of carbodiimide to peptides containing terminal aspartic acid residues

-

Formation of intramolecular anhydrides

-

Reduction of electrostatic repulsion

-

Self-assembly into nanostructures

-

Thermally assisted disassembly upon carbodiimide consumption

This dynamic assembly-disassembly process offers unique opportunities for developing bioelectronic supramolecular materials with stimuli-responsive properties .

Research Applications in Molecular Biology

Ion/Ion Reactions with "Onium" Reagents

Cme-carbodiimide, specifically referred to as CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) in some contexts, has been utilized in gas-phase derivatization of biomolecules. Studies have demonstrated its capacity to transfer a carbodiimide functionality to peptide anions containing carboxylic acid groups. This transfer process retains the carbodiimide functionality, allowing for selective reactions with carboxylic acids upon subsequent activation .

This approach enables:

-

Charge manipulation of biomolecules in the gas phase

-

Selective derivatization of specific functional groups

-

Enhanced structural characterization in mass spectrometry

The ability to transfer various R groups using this method opens new possibilities for charge manipulation and derivatization in analytical applications .

Modification of Ion Channels

Research has demonstrated that carbodiimide modification, including compounds like Cme-carbodiimide, can significantly impact the properties of batrachotoxin-modified sodium channels. Studies have shown that chemical modification at the extracellular surface of bilayer-incorporated channels using impermeant carbodiimides results in decreased channel conductance while altering tetrodotoxin (TTX) binding characteristics .

The findings suggest:

-

The channel entrance and TTX binding sites are spatially separate

-

Multiple classes of carboxyl groups can be modified with different functional outcomes

-

Guanidinium toxins likely close sodium channels through conformational changes subsequent to binding

These insights contribute significantly to our understanding of ion channel structure-function relationships and the mechanisms of toxin action .

Synthesis and Production Methodologies

Carbodiimide Synthesis Approaches

Applications in Supramolecular Chemistry

Carbodiimide-Driven Dimerization and Self-Assembly

Recent research has explored the application of carbodiimides, including derivatives similar to Cme-carbodiimide, in driving the dimerization and self-assembly of ribose-based amphiphiles. Studies have shown that the addition of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to rapid and selective dimerization of amphiphiles into pyrophosphates .

This dimerization process:

-

Decreases the critical aggregation concentration (CAC) by a factor of 25 compared to monomers

-

Results in the formation of helical fibers with micrometer-scale lengths

-

Exhibits aggregation-induced emission (AIE) properties

The correlation between amphiphile dimerization and self-assembly propensity suggests potential relevance for understanding the formation of rudimentary compartments under prebiotic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume